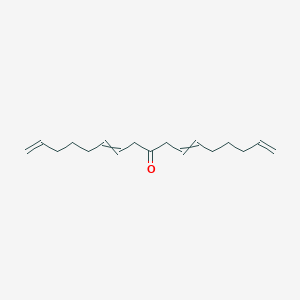

Heptadeca-1,6,11,16-tetraen-9-one

Description

Heptadeca-1,6,11,16-tetraen-9-one is a polyunsaturated ketone with a 17-carbon backbone featuring conjugated double bonds at positions 1, 6, 11, and 16, and a ketone group at position 7. The conjugated diene-ketone system may confer unique electronic properties, influencing reactivity or interactions with biological targets. Notably, structurally analogous compounds in the evidence highlight applications in metal-organic frameworks (MOFs), endocrine activity, and natural product derivatives .

Properties

CAS No. |

65535-01-5 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

heptadeca-1,6,11,16-tetraen-9-one |

InChI |

InChI=1S/C17H26O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-16H2 |

InChI Key |

CHJKBCJVQPTOJM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC=CCC(=O)CC=CCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptadeca-1,6,11,16-tetraen-9-one typically involves the use of starting materials that can provide the necessary carbon skeleton and functional groups. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Heptadeca-1,6,11,16-tetraen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles or nucleophiles under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Heptadeca-1,6,11,16-tetraen-9-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which heptadeca-1,6,11,16-tetraen-9-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Heptadeca-1,6,11,16-tetraen-9-one with structurally or functionally related compounds from the evidence.

Structural Analogues in Metal-Organic Frameworks

A bis(macrocycle) complex, 7,7’-(2-hydroxypropane-1,3-diyl)bis{3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene}, shares the "heptadeca" backbone but incorporates nitrogen heteroatoms and macrocyclic rings.

Key Comparison:

Bioactive Fatty Acid Derivatives

Hydroperoxy/hydroxy fatty acids like (9S)-HPOT and (13S)-HODE () share unsaturated backbones but feature hydroperoxy, hydroxy, or carboxylate groups. These compounds are involved in oxidative stress signaling and inflammation. In contrast, the target’s ketone group and lack of polar oxygenated moieties (e.g., -OOH or -OH) suggest distinct solubility and bioactivity profiles. For instance, (9S)-HPOT ’s hydroperoxy group enhances its role as a lipid peroxidation marker, whereas the ketone in this compound may favor electrophilic reactivity .

Key Comparison:

| Property | This compound | (9S)-HPOT |

|---|---|---|

| Functional Groups | Ketone, dienes | Hydroperoxy, carboxylate |

| Bioactivity | Hypothetical: Electrophilic | Lipid signaling, inflammation |

| Solubility | Likely nonpolar | Amphiphilic |

Cyclic and Polycyclic Analogues

The triazatetracycloheptadecatetraene dione in ( (2R,8R)-2-(2H-1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[...]) and Pareirubrine A () feature fused polycyclic systems. Pareirubrine A’s azuleno-isoquinoline scaffold includes methoxy and ketone groups, but its rigid structure contrasts with the target’s linearity. Such cyclic systems often exhibit enhanced stability and specificity in biological interactions (e.g., enzyme inhibition), whereas linear polyenes like the target compound may prioritize conjugation-dependent electronic properties .

Key Comparison:

| Property | This compound | Pareirubrine A |

|---|---|---|

| Backbone | Linear polyene | Azuleno-isoquinoline |

| Functional Groups | Ketone | Methoxy, ketone |

| Bioactivity Potential | Conjugation-dependent | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.